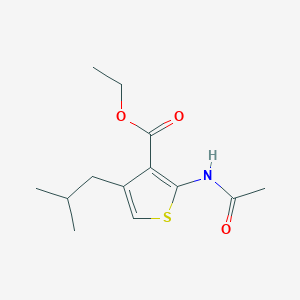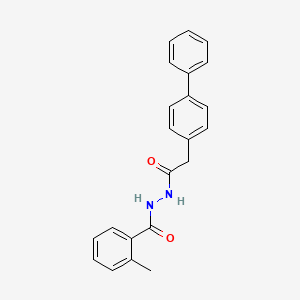
ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate, also known as EHIPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EHIPC belongs to the class of indole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has shown promising results as an inhibitor of cancer cell growth and a potential chemotherapeutic agent. In inflammation research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The exact mechanism of action of ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act through various pathways. In cancer research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor involved in the immune response. In neurodegenerative disease research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the activity of enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. In inflammation research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In neurodegenerative disease research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes, including superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively low toxicity in preclinical studies. One limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate research. One direction is to study its potential therapeutic applications in other areas, including cardiovascular disease and metabolic disorders. Another direction is to improve its solubility and bioavailability to increase its effectiveness in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine derivative with a carboxylic acid derivative in the presence of a dehydrating agent. The Pictet-Spengler reaction involves the reaction of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate with varying yields and purity.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)15-13-10-12(19)8-9-14(13)18-16(15)11-6-4-3-5-7-11/h3-10,18-19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGRVZPZCEJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5876786.png)
![1-(4-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5876788.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)



![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)